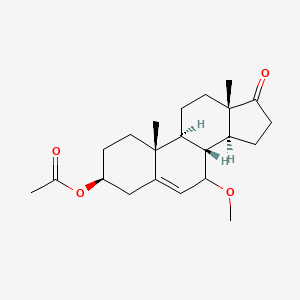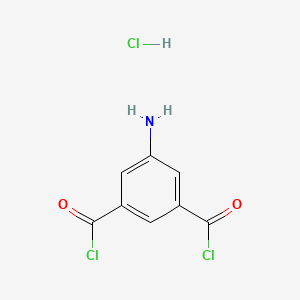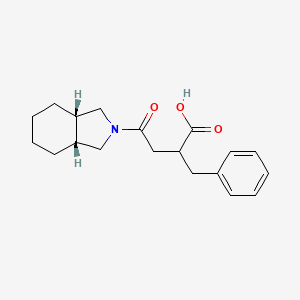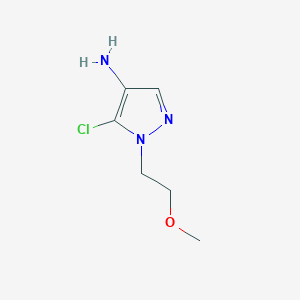
Propanedinitrile,(2,6-diethyl-3,5-dimethyl-4H-pyran-4-ylidene)-(9ci)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Propanedinitrile,(2,6-diethyl-3,5-dimethyl-4H-pyran-4-ylidene)-(9ci) is an organic compound that belongs to the class of pyran derivatives This compound is characterized by its unique structure, which includes a pyran ring substituted with diethyl and dimethyl groups, as well as a malononitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile,(2,6-diethyl-3,5-dimethyl-4H-pyran-4-ylidene)-(9ci) can be achieved through several methods. One common approach involves the Knoevenagel condensation reaction between 2,6-diethyl-3,5-dimethyl-4-pyrone and malononitrile. This reaction typically requires a basic catalyst, such as piperidine or pyridine, and is carried out in a solvent like ethanol or methanol at elevated temperatures .
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient catalytic systems and optimized reaction conditions to enhance yield and purity. Transition metal oxides, such as titanium or zinc hydrotalcites, have been explored as catalysts for this reaction, providing high selectivity and reusability .
化学反応の分析
Types of Reactions
Propanedinitrile,(2,6-diethyl-3,5-dimethyl-4H-pyran-4-ylidene)-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The malononitrile moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyran oxides, while reduction can produce various reduced derivatives.
科学的研究の応用
Propanedinitrile,(2,6-diethyl-3,5-dimethyl-4H-pyran-4-ylidene)-(9ci) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic solar cells.
作用機序
The mechanism of action of Propanedinitrile,(2,6-diethyl-3,5-dimethyl-4H-pyran-4-ylidene)-(9ci) involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor in organic electronic materials, facilitating charge transfer processes. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects .
類似化合物との比較
Similar Compounds
2,6-Diethyl-3,5-dimethyl-4-pyrone: A precursor in the synthesis of the target compound.
Benzylidenemalononitrile: Another compound synthesized via Knoevenagel condensation, used in similar applications.
Uniqueness
Propanedinitrile,(2,6-diethyl-3,5-dimethyl-4H-pyran-4-ylidene)-(9ci) is unique due to its specific substitution pattern on the pyran ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in organic synthesis and materials science.
特性
分子式 |
C14H16N2O |
|---|---|
分子量 |
228.29 g/mol |
IUPAC名 |
2-(2,6-diethyl-3,5-dimethylpyran-4-ylidene)propanedinitrile |
InChI |
InChI=1S/C14H16N2O/c1-5-12-9(3)14(11(7-15)8-16)10(4)13(6-2)17-12/h5-6H2,1-4H3 |
InChIキー |
LMRBTJXTDRXQTD-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=C(C#N)C#N)C(=C(O1)CC)C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl 4-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)piperidine-1-carboxylate](/img/structure/B8487999.png)



![3-Phenyl-1-(prop-2-en-1-yl)-5-[3-(trifluoromethyl)phenyl]pyridin-4(1H)-one](/img/structure/B8488064.png)








